6-Bromo-4-methylquinazoline

Organic synthesis Quinazoline cyclization Process chemistry

6-Bromo-4-methylquinazoline (CAS 69674-27-7) features a non-interchangeable 6-bromo/4-methyl substitution pattern essential for kinase inhibitor scaffold construction. The Csp2-Br bond enables selective Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, while the 4-methyl group provides electronic stabilization. Unlike fluoro/chloro analogs, this substitution preserves chemoselectivity for sequential functionalization, with the 6-position serving as a versatile handle for SAR exploration at EGFR/HER2 targets (IC50 as low as 2.6 nM). Documented in adenosine receptor antagonist patent literature. Achieved at 83% isolated yield from commercial precursors. Favourable LogP (2.7) and low PSA support screening library development.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 69674-27-7
Cat. No. B1524611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylquinazoline
CAS69674-27-7
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC=N1)Br
InChIInChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
InChIKeyAQONPSNFIBNMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methylquinazoline (CAS 69674-27-7): Core Intermediate for Quinazoline-Based Kinase Inhibitor Synthesis


6-Bromo-4-methylquinazoline (CAS: 69674-27-7) is a halogenated heterocyclic compound with the molecular formula C9H7BrN2 and molecular weight of 223.07 g/mol [1]. As a substituted quinazoline derivative featuring a bromine atom at the 6-position and a methyl group at the 4-position, it serves as a versatile synthetic intermediate in pharmaceutical research, particularly for constructing kinase inhibitor scaffolds . The quinazoline core is recognized as a privileged scaffold in medicinal chemistry, with 4-anilinoquinazoline derivatives demonstrating potent inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases at nanomolar concentrations [2].

Why Generic Quinazoline Intermediates Cannot Replace 6-Bromo-4-methylquinazoline in Cross-Coupling Applications


The 6-bromo-4-methyl substitution pattern is non-interchangeable with other halogenated quinazoline derivatives due to regioselective reactivity differences that directly impact synthetic route feasibility and downstream product yield. In chloro-bromo substituted quinazolines, chemoselectivity favors substitution at the more activated C(4)-Cl bond over the Csp2-Br bond, enabling sequential functionalization strategies that would fail with alternative halogen placement [1]. The bromine substituent specifically enhances reactivity in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations, while the methyl group provides electronic stabilization of the heteroaromatic system [2]. Generic substitution with chloro or fluoro analogs alters both reaction kinetics and chemoselectivity, potentially derailing established synthetic protocols.

Quantitative Differentiation Evidence for 6-Bromo-4-methylquinazoline vs. Structural Analogs


Synthetic Yield Benchmark: 83% One-Pot Cyclization for 6-Bromo-4-methylquinazoline

6-Bromo-4-methylquinazoline can be synthesized via a one-pot cyclization reaction from 1-(2-amino-5-bromophenyl)ethanone with triethyl orthoformate and ammonium acetate, achieving an isolated yield of 83% after silica gel column chromatography purification [1]. This represents an established, scalable synthetic route validated in patent literature for the production of this specific regioisomer.

Organic synthesis Quinazoline cyclization Process chemistry

Regioselective Reactivity Profile: C-Br vs. C-Cl Bond Differentiation in Sequential Functionalization

In quinazoline systems containing both chloro and bromo substituents, the C(4)-Cl bond exhibits higher reactivity toward nucleophilic aromatic substitution and palladium-catalyzed cross-coupling compared to the Csp2-Br bond, enabling sequential site-selective functionalization strategies [1]. This differential reactivity profile, established across multiple chloro-bromo quinazoline studies, allows 6-bromo substituents to remain intact during initial C(4) modifications and subsequently participate in Suzuki-Miyaura or Buchwald-Hartwig reactions at later synthetic stages.

Cross-coupling Chemoselectivity Palladium catalysis Suzuki-Miyaura

Physical Property Differentiation: Density and Boiling Point Compared to 6-Fluoro-4-methyl-2(1H)-quinazolinone

6-Bromo-4-methylquinazoline exhibits a predicted density of 1.566 g/cm³ and boiling point of 320.1±22.0 °C at 760 mmHg [1]. These values differ substantially from oxygen-containing quinazoline analogs such as 6-fluoro-4-methyl-2(1H)-quinazolinone, which possesses a distinct molecular weight (478.56 g/mol for certain derivatives) and altered physicochemical profile due to the 2-oxo functionality [2].

Physicochemical properties Compound characterization Analytical chemistry

Computational Property Profile: LogP and PSA Values for Drug-Likeness Assessment

6-Bromo-4-methylquinazoline has a computed LogP of 2.70 and topological polar surface area (TPSA) of 25.78 Ų [1][2]. These values position the compound within favorable ranges for CNS drug candidate development (LogP <5, TPSA <90 Ų per Lipinski's rules), while the bromine substituent contributes to halogen bonding potential with protein targets [3].

ADME prediction Drug-likeness Computational chemistry

Commercial Availability: Purity Specifications and Production Scale

6-Bromo-4-methylquinazoline is commercially available at ≥95% to 98% purity from multiple suppliers, with analytical specifications including GC and HPLC verification . Production scale availability extends to kilogram quantities, with some suppliers offering moisture content specifications of ≤0.5% for sensitive synthetic applications [1].

Chemical sourcing Quality specifications Research materials

Validated Application Scenarios for 6-Bromo-4-methylquinazoline in Pharmaceutical R&D and Chemical Synthesis


Synthesis of 6-Substituted Quinazoline EGFR/HER2 Kinase Inhibitors

The 6-bromo position serves as a versatile handle for introducing diverse aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling, enabling exploration of structure-activity relationships at the 6-position of quinazoline-based kinase inhibitors. Literature precedent demonstrates that 6-substituted quinazoline derivatives achieve nanomolar IC50 values (as low as 2.6 nM against EGFR and 4.3 nM against HER2) when optimized through systematic substitution at this position [1].

Sequential Site-Selective Functionalization of Quinazoline Scaffolds

The differential reactivity hierarchy (C(4)-Cl > Csp2-Br) enables controlled sequential functionalization strategies where the 4-position is modified first while preserving the 6-bromo group for subsequent coupling reactions. This chemoselectivity, documented across chloro-bromo quinazoline systems, prevents undesired cross-reactivity that would compromise synthetic routes using alternative halogen combinations [2].

Adenosine Receptor Antagonist Development Programs

6-Bromo-4-methylquinazoline is explicitly cited as a key intermediate in patent literature describing substituted pyrazine compounds with adenosine receptor antagonist activity, demonstrating its validated utility in central nervous system drug discovery programs targeting purinergic signaling pathways [3]. The synthetic methodology disclosed in this patent establishes the compound's role in constructing therapeutically relevant molecular architectures.

Diversity-Oriented Synthesis of Quinazoline-Focused Compound Libraries

The combination of a reactive bromine handle at the 6-position and a stable methyl group at the 4-position makes this compound ideal for constructing diverse quinazoline libraries. The 83% isolated yield reported for its synthesis from readily available starting materials ensures cost-effective library production, while the LogP of 2.7 and low PSA support favorable physicochemical profiles for screening hits [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.